
1-(Piperidine-1-sulfonyl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A specific example of synthesis involves the creation of sulfonamide and amide derivatives of piperidine-4-carboxamide via amino-dechlorination and amino-dealkoxylation reaction .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It is one of the most important synthetic medicinal blocks for drug construction .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Synthesis and Anticancer Activity
A study highlights the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluated as potential anticancer agents. These compounds, particularly 6h, 6j, and 6e, demonstrated strong anticancer activity, suggesting their potential for further therapeutic development (Rehman et al., 2018).
Catalytic Applications
Piperidine-4-carboxylic acid (PPCA) functionalized Fe3O4 nanoparticles have been developed for use as novel, nanomagnetic reusable catalysts. These catalysts showed efficiency in synthesizing 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives, highlighting their potential in facilitating various chemical reactions (Ghorbani‐Choghamarani & Azadi, 2015).
Synthesis and Structural Analysis
Another research focus is the synthesis and structural analysis of derivatives, such as cis-4-(sulfomethyl)piperidine-2-carboxylic acid. This study provides insights into the methods of synthesis and the structural characteristics of such compounds, contributing to a deeper understanding of their properties and potential applications (Hadri & Leclerc, 1993).
Antimicrobial Activity
The synthesis and evaluation of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives have been studied for their antimicrobial activities against pathogens affecting Lycopersicon esculentum (tomato). This work demonstrates the potential of these compounds in addressing plant-based pathogens and contributing to agricultural health (Vinaya et al., 2009).
Chemical Synthesis and Reactions
Research has also focused on the chemical synthesis and reactions of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, highlighting their potential as antibacterial agents. The synthesis routes explored offer insights into the development of new antibacterial compounds, showcasing the versatility of 1-(Piperidine-1-sulfonyl)piperidine-4-carboxylic acid derivatives in medicinal chemistry (Miyamoto et al., 1987).
Mechanism of Action
Future Directions
The development of new analgesics has always been one of the main aims . Advances in the field of piperidine are likely to provide better compounds capable of dealing with resistant strains . These research efforts have been rewarded by very significant improvements in antibacterial potency as well as in vivo efficacy .
properties
IUPAC Name |
1-piperidin-1-ylsulfonylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4S/c14-11(15)10-4-8-13(9-5-10)18(16,17)12-6-2-1-3-7-12/h10H,1-9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIZAXYMXIAEKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)N2CCC(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperidine-1-sulfonyl)piperidine-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-[Cyclohexyl(methyl)amino]-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2735513.png)
![2-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-1,3-thiazole](/img/structure/B2735514.png)
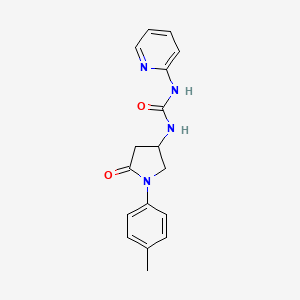
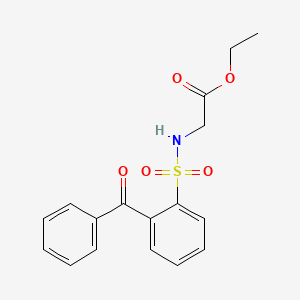
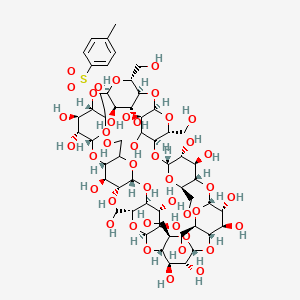
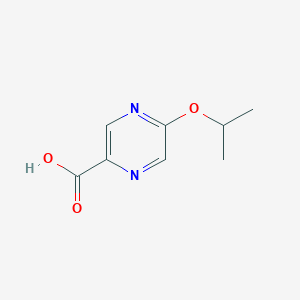
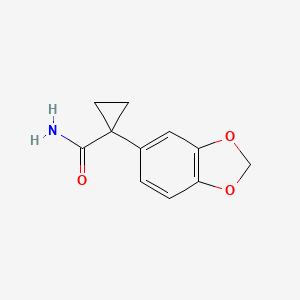
![Tert-butyl N-[3-(hydroxymethyl)but-3-enyl]carbamate](/img/structure/B2735521.png)
![ethyl 2-(5-phenyloxazole-2-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2735522.png)
![(4E)-5-(3,4-Dimethoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B2735523.png)
![N-(4-acetylphenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2735526.png)